(5-Iodo-3-methylbenzofuran-2-yl)methanamine
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Overview
Description
(5-Iodo-3-methylbenzofuran-2-yl)methanamine is an organic compound that belongs to the class of benzofuran derivatives. . The presence of an iodine atom and a methyl group on the benzofuran ring, along with a methanamine group, makes this compound unique and potentially useful for various scientific research applications.
Preparation Methods
The synthesis of (5-Iodo-3-methylbenzofuran-2-yl)methanamine typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
(5-Iodo-3-methylbenzofuran-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Iodo-3-methylbenzofuran-2-yl)methanamine has several scientific research applications, including:
Medicine: Research on this compound may lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Iodo-3-methylbenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
(5-Iodo-3-methylbenzofuran-2-yl)methanamine can be compared with other benzofuran derivatives, such as:
(5-Phenylfuran-2-yl)methanamine: Known for its potent biological activities.
(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine: Studied for its unique structural and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H10INO |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
(5-iodo-3-methyl-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C10H10INO/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3 |
InChI Key |
BJSKRIFEMZWUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)I)CN |
Origin of Product |
United States |
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